Cas no 618873-38-4 (4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one)

4-Benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic compound featuring a pyrrolone core substituted with benzoyl, phenyl, and oxazolyl groups. Its structural complexity offers potential utility in synthetic organic chemistry, particularly as an intermediate in the development of pharmacologically active molecules. The presence of multiple functional groups, including a hydroxyl and a ketone, enhances its reactivity, enabling diverse derivatization pathways. The oxazole moiety may contribute to biological activity, making it relevant for medicinal chemistry research. This compound is characterized by high purity and stability under standard laboratory conditions, ensuring reliable performance in synthetic applications. Its well-defined structure facilitates precise modifications for targeted molecular design.
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one structure
618873-38-4 structure
商品名:4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
CAS番号:618873-38-4
MF:C21H16N2O4
メガワット:360.362745285034
CID:5436629

4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one 化学的及び物理的性質

名前と識別子

    • 4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
    • 4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
    • インチ: 1S/C21H16N2O4/c1-13-12-16(22-27-13)23-18(14-8-4-2-5-9-14)17(20(25)21(23)26)19(24)15-10-6-3-7-11-15/h2-12,18,25H,1H3
    • InChIKey: PSAWGMSCKIJFMD-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C=C(C)ON=2)C(C2=CC=CC=C2)C(C(=O)C2=CC=CC=C2)=C(O)C1=O

4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3226-0680-5mg
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
618873-38-4 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3226-0680-10μmol
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
618873-38-4 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3226-0680-2μmol
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
618873-38-4 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3226-0680-20mg
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
618873-38-4 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3226-0680-25mg
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
618873-38-4 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3226-0680-3mg
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
618873-38-4 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3226-0680-20μmol
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
618873-38-4 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3226-0680-10mg
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
618873-38-4 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3226-0680-4mg
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
618873-38-4 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3226-0680-5μmol
4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
618873-38-4 90%+
5μl
$63.0 2023-04-27

4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one 関連文献

4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-oneに関する追加情報

4-Benzoyl-3-Hydroxy-1-(5-Methyl-1,2-Oxazol-3-Yl)-5-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One: A Comprehensive Overview

CAS No. 618873-38-4 corresponds to the compound known as 4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one. This compound is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology and materials science. Its structure is characterized by a pyrrolone ring system, which is substituted with benzoyl, hydroxy, and oxazole groups. These functional groups contribute to its unique chemical properties and reactivity.

The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions and condensation reactions. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve selectivity. This approach has been particularly effective in forming the oxazole ring system, which is a critical component of the molecule.

One of the most promising applications of this compound lies in its potential as a drug candidate. The hydroxy group and benzoyl substituent are known to enhance bioavailability and pharmacokinetic properties. Recent in vitro studies have demonstrated that this compound exhibits potent antioxidant activity, making it a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders. Additionally, its ability to modulate enzyme activity suggests its potential role in enzyme inhibition studies.

The oxazole ring system in this compound plays a significant role in its electronic properties. Oxazole derivatives are known for their ability to act as electron-deficient aromatic systems, which can facilitate various π-interactions. Recent computational studies have revealed that the methyl group on the oxazole ring enhances the molecule's stability and reactivity. This finding has important implications for designing new materials with tailored electronic properties.

In terms of physical properties, this compound exhibits a high melting point due to its rigid structure and hydrogen bonding capabilities. Its solubility in organic solvents such as dichloromethane and THF makes it suitable for various organic synthesis applications. Recent research has also explored its fluorescence properties under UV light, which could be exploited in sensing applications.

The development of efficient analytical methods for characterizing this compound has been another area of active research. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These methods are essential for ensuring the reliability of experimental results in downstream applications.

In conclusion, CAS No. 618873-38-4 represents a highly functionalized organic compound with significant potential in both academic research and industrial applications. Its unique structure enables diverse chemical reactivity and physical properties, making it an attractive target for further investigation. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the field of organic chemistry.

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